Fimasartan Impurity 2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

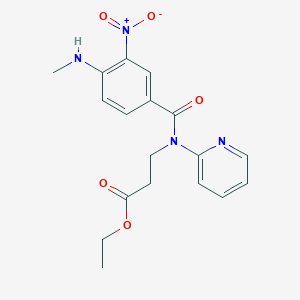

Fimasartan Impurity 2 is characterized as 2- (1- ((2’- (1H-tetrazol-5-yl)- [1,1’-biphenyl]-4-yl)methyl)- 2-butyl-1,6 –dihydro-4-methyl-6-oxo-pyrimidin-5-yl)-N,N-dimethylacetamide . It is an impurity of Fimasartan, a non-peptide angiotensin II receptor antagonist used for the treatment of hypertension and heart failure .

Synthesis Analysis

The impurity was separated by preparative HPLC . In a patent, a method for preparing Fimasartan involves adding ethanol, FMST-2, and potassium hydroxide to a flask, warming up to reflux, reacting for 12 hours, and then cooling to room temperature for 12 hours. The mixture is then filtered and dried to obtain Fimasartan .Molecular Structure Analysis

The molecular structure of Fimasartan Impurity 2 is derived from spectral data analysis (1H NMR, 13C NMR, DEPT, MS/MS, and IR) .Scientific Research Applications

Pharmacology

Fimasartan Impurity 2: plays a crucial role in the development of antihypertensive drugs. As an impurity of Fimasartan, it is essential to understand its pharmacodynamics and pharmacokinetics to ensure the safety and efficacy of the parent drug .

Analytical Chemistry

In analytical chemistry, Fimasartan Impurity 2 is used as a reference standard to develop and validate analytical methods such as HPLC. This ensures the accurate measurement of Fimasartan in pharmaceutical formulations, which is vital for quality control and regulatory compliance .

Biochemistry

Fimasartan Impurity 2: has applications in biochemistry, particularly in the study of drug-receptor interactions. Understanding how this impurity interacts with biological systems can provide insights into the metabolic pathways and potential side effects of Fimasartan .

Environmental Science

The study of Fimasartan Impurity 2 in environmental science focuses on its stability and degradation products. This research is crucial for assessing the environmental impact of pharmaceutical waste and developing strategies for safe disposal .

Material Science

In material science, Fimasartan Impurity 2 can be examined for its physicochemical properties. This knowledge is important for designing and developing new drug delivery systems that can enhance the stability and bioavailability of Fimasartan .

Toxicology

Lastly, Fimasartan Impurity 2 is studied in toxicology to determine its safety profile. Toxicological assessments are critical for identifying any potential risks associated with the impurity and ensuring patient safety during the use of Fimasartan-based medications .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Fimasartan Impurity 2 involves the conversion of starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,3-dimethoxybenzoic acid", "4-nitrobenzyl chloride", "Sodium hydroxide", "Methanol", "Tetrahydrofuran", "Diethyl ether", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ { "Step 1": "2,3-dimethoxybenzoic acid is reacted with thionyl chloride to form 2,3-dimethoxybenzoyl chloride." }, { "Step 2": "4-nitrobenzyl chloride is reacted with sodium hydroxide in methanol to form 4-nitrobenzyl alcohol." }, { "Step 3": "4-nitrobenzyl alcohol is reacted with 2,3-dimethoxybenzoyl chloride in the presence of tetrahydrofuran to form the intermediate product." }, { "Step 4": "The intermediate product is treated with diethyl ether and hydrochloric acid to form the final product, Fimasartan Impurity 2." }, { "Step 5": "The product is then filtered and washed with water and sodium chloride to obtain the pure compound." } ] } | |

CAS RN |

1361024-52-3 |

Product Name |

Fimasartan Impurity 2 |

Molecular Formula |

C46H45N7OS |

Molecular Weight |

743.98 |

Appearance |

White to pale yellow powder |

Purity |

> 95% |

quantity |

Milligrams-Grams |

synonyms |

2-butyl-1,6-dihydro-N,N,4-trimethyl-6-oxo-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-5-Pyrimidineethanethioamide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-(2-((4-carbamoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601649.png)